molecular formula C7H6Br2 B14013120 4-(Methyl-d3)-1,2-dibromobenzene CAS No. 1185312-02-0

4-(Methyl-d3)-1,2-dibromobenzene

Cat. No.: B14013120
CAS No.: 1185312-02-0
M. Wt: 252.95 g/mol
InChI Key: LDCPXNOCWDGYIU-FIBGUPNXSA-N
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Description

4-(Methyl-d3)-1,2-dibromobenzene is a deuterated organic compound, where the hydrogen atoms in the methyl group are replaced with deuterium

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl-d3)-1,2-dibromobenzene typically involves the bromination of 4-(Methyl-d3)-benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 2 positions of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl-d3)-1,2-dibromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding deuterated benzene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (NH2R). The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include deuterated phenols, ethers, and amines.

    Oxidation Reactions: Products include brominated phenols and quinones.

    Reduction Reactions: Products include deuterated benzene derivatives.

Scientific Research Applications

4-(Methyl-d3)-1,2-dibromobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a deuterated standard in NMR spectroscopy.

    Biology: Employed in the study of metabolic pathways involving deuterated compounds.

    Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.

    Industry: Utilized in the production of specialty chemicals and materials with unique isotopic properties.

Mechanism of Action

The mechanism of action of 4-(Methyl-d3)-1,2-dibromobenzene involves its interaction with various molecular targets and pathways. The deuterium atoms in the methyl group can influence the compound’s reactivity and stability, leading to unique chemical behavior. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-1,2-dibromobenzene: The non-deuterated analog of 4-(Methyl-d3)-1,2-dibromobenzene.

    4-Methyl-d3-imidazole: Another deuterated compound with similar isotopic properties.

    4-Methylimidazole: A structurally similar compound without deuterium substitution.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling. This makes it valuable in NMR spectroscopy and other analytical techniques, as well as in studies involving isotopic effects on chemical reactivity and stability.

Properties

CAS No.

1185312-02-0

Molecular Formula

C7H6Br2

Molecular Weight

252.95 g/mol

IUPAC Name

1,2-dibromo-4-(trideuteriomethyl)benzene

InChI

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3/i1D3

InChI Key

LDCPXNOCWDGYIU-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC(=C(C=C1)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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